molecular formula C15H16N4O4S B7097893 N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methoxy-1H-indole-3-sulfonamide

N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methoxy-1H-indole-3-sulfonamide

Cat. No.: B7097893
M. Wt: 348.4 g/mol
InChI Key: WPOUVJWWOOASJE-UHFFFAOYSA-N
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Description

N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methoxy-1H-indole-3-sulfonamide is a complex organic compound featuring a unique combination of functional groups

Properties

IUPAC Name

N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methoxy-1H-indole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-22-11-4-2-3-10-14(11)12(7-16-10)24(20,21)17-8-13-18-15(19-23-13)9-5-6-9/h2-4,7,9,16-17H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOUVJWWOOASJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)S(=O)(=O)NCC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methoxy-1H-indole-3-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the indole ring can undergo oxidation to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the 5-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-hydroxy-1H-indole-3-sulfonamide.

    Reduction: Formation of N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methoxy-1H-indole-3-amine.

    Substitution: Formation of 5-nitro- or 5-halo- derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study the interactions of sulfonamide-containing molecules with biological targets, such as enzymes or receptors.

Medicine

Medicinally, N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methoxy-1H-indole-3-sulfonamide could be investigated for its potential as a therapeutic agent. Sulfonamides are known for their antibacterial properties, and the presence of the 1,2,4-oxadiazole ring could impart additional pharmacological activities .

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methoxy-1H-indole-3-sulfonamide would depend on its specific application. In a medicinal context, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria .

Comparison with Similar Compounds

Similar Compounds

    N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-sulfonamide: Lacks the methoxy group, which could affect its solubility and reactivity.

    N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methoxy-1H-indole-3-carboxamide: Replaces the sulfonamide group with a carboxamide, potentially altering its biological activity.

    4-methoxy-1H-indole-3-sulfonamide: Lacks the 1,2,4-oxadiazole ring, which could significantly change its chemical and biological properties.

Uniqueness

The combination of the 1,2,4-oxadiazole ring, the indole core, and the sulfonamide group in N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methoxy-1H-indole-3-sulfonamide makes it unique

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